molecular formula C12H14N4O2S B2886374 N-(5-acetyl-4-methylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1171696-33-5

N-(5-acetyl-4-methylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B2886374
CAS RN: 1171696-33-5
M. Wt: 278.33
InChI Key: PFKDUKRFTMZTIO-UHFFFAOYSA-N
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Description

“N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives” are a class of compounds that have been synthesized and studied for their potential biological activities . These compounds are considered drug-like molecules with a well-developed structure-activity relationship .


Synthesis Analysis

The synthesis of these derivatives involves the creation of eight different derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . The products obtained in good to excellent yield .


Molecular Structure Analysis

The molecular structure of these compounds has been characterized using techniques such as NMR, FTIR, and elemental analysis .


Chemical Reactions Analysis

The synthesized compounds were tested for various biological activities including antioxidant, antibacterial, antifungal, and α-glucosidase activities .

Scientific Research Applications

Antioxidant Activity

The derivatives of the compound have shown promising results as antioxidants. One particular derivative, referred to as compound 3h, exhibited the highest antioxidant properties with an IC50 value of 141.9 ± 1.12 µg/mL . Antioxidants are crucial in protecting cells from damage caused by free radicals, and this application could be significant in the development of treatments for diseases caused by oxidative stress.

Antibacterial Properties

Some derivatives, specifically compounds 3d and 3h, have demonstrated significant antibacterial activity . This suggests potential for these compounds to be developed into new antibacterial agents, which could be particularly valuable given the increasing resistance to existing antibiotics.

Antifungal Efficacy

In the realm of antifungal applications, compound 3a showed notable fungicidal activity with a zone of inhibition up to 24 mm . This is comparable to the results of the positive control, Terbinafine, indicating that these derivatives could serve as effective antifungal agents.

α-Glucosidase Inhibition

The inhibition of α-glucosidase is a therapeutic target for the treatment of diabetes, as it slows down carbohydrate digestion and glucose absorption. Compound 3h showed the highest enzyme inhibition activity with an IC50 value of 134.4 ± 1.01 µg/mL, followed by compound 3c . This suggests potential use in managing blood sugar levels in diabetic patients.

Molecular Docking Studies

Molecular docking studies support the biological activities observed, indicating that these derivatives can bind effectively to molecular targets . This application is crucial in drug design and development, as it helps predict the orientation of drugs to their protein targets, which can elucidate the potential efficacy of the compounds.

Density Functional Theory (DFT) Calculations

The chemical stability of the derivatives was assessed using DFT calculations . This application is important in the pharmaceutical industry for predicting the reactivity and properties of drug molecules, which is essential for the design of stable and effective drugs.

Each of these applications demonstrates the versatility and potential of the compound and its derivatives in various fields of scientific research. The ability to act as multi-target-directed ligands makes them particularly valuable as lead molecules for further evaluation and development into therapeutic agents for specific diseases. The synthesis of these derivatives with a well-developed structure-activity relationship opens up numerous possibilities for their use in medicine, biotechnology, and agriculture .

Future Directions

The data revealed that most of the derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases .

Mechanism of Action

Target of Action

N-(5-acetyl-4-methylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide and its derivatives are multi-target-directed ligands They have been tested for various biological activities, including antioxidant, antibacterial, antifungal, and α-glucosidase inhibition .

Mode of Action

It has been observed that the compound and its derivatives exhibit significant antioxidant properties . This suggests that they may interact with free radicals in the body, neutralizing them and preventing oxidative damage.

Biochemical Pathways

The compound and its derivatives have been found to inhibit α-glucosidase , an enzyme involved in the breakdown of carbohydrates. By inhibiting this enzyme, these compounds could potentially affect carbohydrate metabolism and blood glucose levels.

Pharmacokinetics

The compound’s molecular weight is 19825 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

The compound and its derivatives have shown significant antioxidant, antibacterial, and antifungal activities . They have also demonstrated inhibitory effects on α-glucosidase . These results suggest that the compound could have potential therapeutic applications in conditions related to oxidative stress, bacterial and fungal infections, and carbohydrate metabolism disorders.

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-4-16-6-5-9(15-16)11(18)14-12-13-7(2)10(19-12)8(3)17/h5-6H,4H2,1-3H3,(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKDUKRFTMZTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-methylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

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